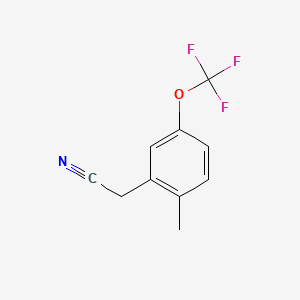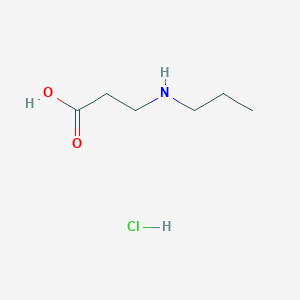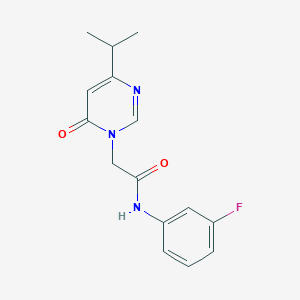
N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide, also known as GSK-3 inhibitor, is a small molecule drug that has been extensively studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Research on compounds structurally related to "N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide" has shown promising antimicrobial properties. For instance, derivatives synthesized for antimicrobial purposes demonstrated potent inhibitory activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds in combating microbial infections (Krishnamurthy et al., 2011).
Anticancer Applications
Several studies have focused on the anticancer potential of these compounds. For example, novel derivatives have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines, showing that certain compounds exhibit good activity and could be potential anticancer agents (Mallesha et al., 2012). Additionally, other research has identified compounds within this family as candidates for the preventive treatment of age-related diseases such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD), due to their antioxidant properties (Jin et al., 2010).
Anti-inflammatory and Analgesic Agents
Compounds derived from related chemical structures have also been synthesized and screened for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. Some of these compounds showed significant inhibitory activity on COX-2 selectivity, alongside notable analgesic and anti-inflammatory activities, suggesting their utility as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Enantioselective Catalysis
Further research into related compounds has revealed their application in enantioselective catalysis, particularly for the hydrosilylation of N-aryl imines, demonstrating the versatility of these compounds in synthetic organic chemistry (Wang et al., 2006).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as imatinib , are known to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as cell growth, differentiation, metabolism, and division .
Mode of Action
Based on the structure and the known actions of similar compounds, it can be inferred that it might interact with its targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions could lead to changes in the conformation and activity of the target proteins, thereby affecting the cellular processes they regulate.
Análisis Bioquímico
Biochemical Properties
It is known that similar compounds interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is often determined by the specific functional groups present in the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide at different dosages in animal models have not been studied . Therefore, information about threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable.
Propiedades
IUPAC Name |
N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4S/c22-15(14-4-1-12-25-14)17-7-3-13-26(23,24)21-10-8-20(9-11-21)16-18-5-2-6-19-16/h1-2,4-6,12H,3,7-11,13H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNSECFLVKUCCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-phenyl-4-(p-tolyloxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2741084.png)
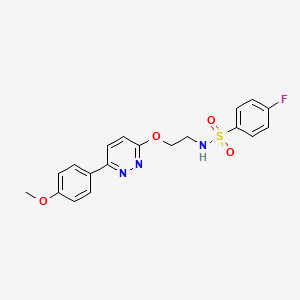



![[9-(4-Chlorophenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-(4-ethylphenyl)methanone](/img/structure/B2741092.png)
![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2741093.png)
![1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2741094.png)
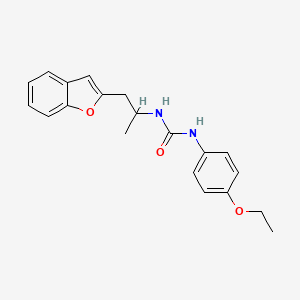
![7-isopentyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2741096.png)
![2-((2,6-difluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2741098.png)
